molecular formula C12H14O14 B039912 Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- CAS No. 111451-17-3

Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)-

Cat. No.: B039912
CAS No.: 111451-17-3
M. Wt: 382.23 g/mol
InChI Key: LQHFQYDCTTYMQM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of etiroxate involves the esterification of DL-α-methylthyroxine with ethyl alcohol. The reaction conditions typically include the use of an acid catalyst and heating to facilitate the esterification process . Industrial production methods are similar but scaled up to accommodate larger quantities. The compound is crystallized from ethanol, with a melting point of 156-157°C .

Chemical Reactions Analysis

Etiroxate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Etiroxate has a wide range of scientific research applications:

Comparison with Similar Compounds

Etiroxate is unique compared to other lipid-lowering compounds due to its specific inhibition of cholesterol acyltransferase and 3-hydroxy-3-methylglutaryl coenzyme A reductase. Similar compounds include:

Etiroxate’s dual inhibition of both cholesterol acyltransferase and HMG-CoA reductase makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

111451-17-3

Molecular Formula

C12H14O14

Molecular Weight

382.23 g/mol

IUPAC Name

2,3-bis(1,2-dicarboxyethoxy)butanedioic acid

InChI

InChI=1S/C12H14O14/c13-5(14)1-3(9(17)18)25-7(11(21)22)8(12(23)24)26-4(10(19)20)2-6(15)16/h3-4,7-8H,1-2H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24)

InChI Key

LQHFQYDCTTYMQM-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)OC(C(C(=O)O)OC(CC(=O)O)C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C(C(C(=O)O)OC(C(C(=O)O)OC(CC(=O)O)C(=O)O)C(=O)O)C(=O)O

Synonyms

2,3-bis(1,2-dicarboxyethoxy)butanedioic acid
sodium tartrate disuccinate

Origin of Product

United States

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